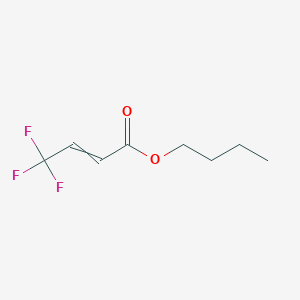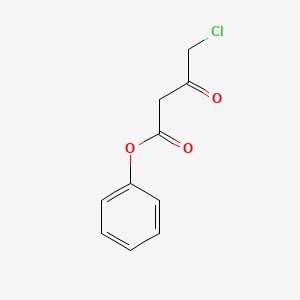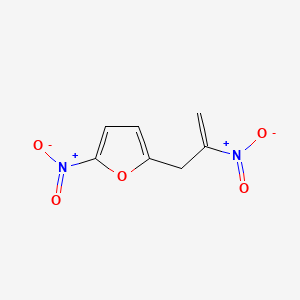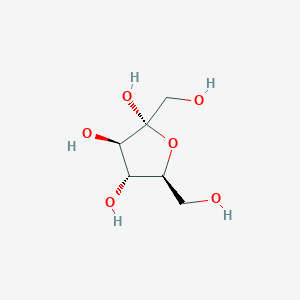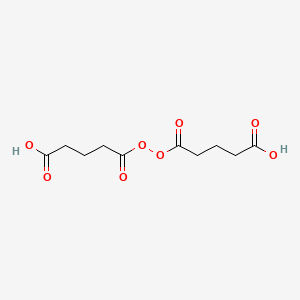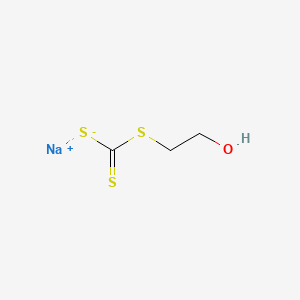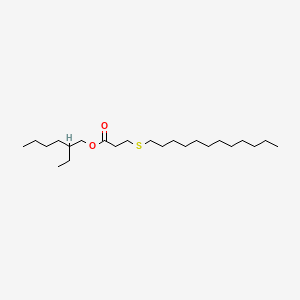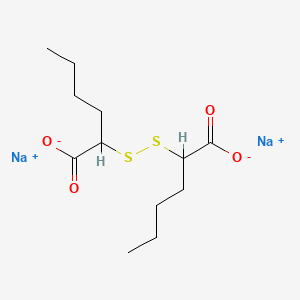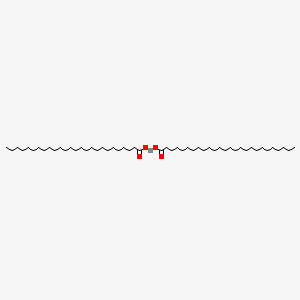
Hexacosanoic acid, lead salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexacosanoic acid, lead salt, also known as cerotic acid, lead salt, is a compound formed from hexacosanoic acid and lead. Hexacosanoic acid is a 26-carbon long-chain saturated fatty acid with the chemical formula CH₃(CH₂)₂₄COOH. It is commonly found in natural waxes such as beeswax and carnauba wax . The lead salt of hexacosanoic acid is a derivative where the hydrogen in the carboxyl group is replaced by lead.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of hexacosanoic acid, lead salt, typically involves the reaction of hexacosanoic acid with a lead-containing compound. One common method is to react hexacosanoic acid with lead acetate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the lead salt.
Industrial Production Methods: In industrial settings, the production of this compound, may involve large-scale reactions using lead nitrate or lead oxide as the lead source. The reaction is conducted in reactors with precise control over temperature, pressure, and mixing to achieve high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Hexacosanoic acid, lead salt, can undergo various chemical reactions, including:
Oxidation: The lead salt can be oxidized to form lead oxide and other oxidation products.
Reduction: Reduction reactions can convert the lead salt back to hexacosanoic acid and elemental lead.
Substitution: The lead ion in the salt can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Metal salts like sodium chloride or potassium nitrate can be used for substitution reactions.
Major Products Formed:
Oxidation: Lead oxide and oxidized derivatives of hexacosanoic acid.
Reduction: Hexacosanoic acid and elemental lead.
Substitution: New metal salts of hexacosanoic acid.
Aplicaciones Científicas De Investigación
Hexacosanoic acid, lead salt, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studies on the biological effects of lead compounds often use this compound, as a model compound.
Medicine: Research on the toxicological effects of lead exposure includes the study of this compound.
Industry: It is used in the production of specialized lubricants and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of hexacosanoic acid, lead salt, involves its interaction with biological molecules and cellular structures. The lead ion can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The fatty acid component can integrate into lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Hexacosanoic Acid: The parent compound, without the lead ion.
Octacosanoic Acid, Lead Salt: A similar compound with a longer carbon chain.
Hexacosanoic Acid, Calcium Salt: A lead-free alternative with similar properties.
Uniqueness: Hexacosanoic acid, lead salt, is unique due to the presence of the lead ion, which imparts distinct chemical and biological properties. Its toxicity and reactivity are significantly different from other metal salts of hexacosanoic acid, making it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
94006-20-9 |
|---|---|
Fórmula molecular |
C52H102O4Pb |
Peso molecular |
998 g/mol |
Nombre IUPAC |
hexacosanoate;lead(2+) |
InChI |
InChI=1S/2C26H52O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28;/h2*2-25H2,1H3,(H,27,28);/q;;+2/p-2 |
Clave InChI |
FHMXMXWAMJQEGJ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





